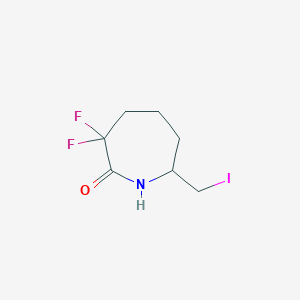

3,3-Difluoro-7-(iodomethyl)azepan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Difluoro-7-(iodomethyl)azepan-2-one, also known as DFIAM, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains both fluorine and iodine atoms in its structure. DFIAM has been studied for its potential as a tool for chemical biology research, particularly in the area of protein labeling.

Applications De Recherche Scientifique

Azepanium Ionic Liquids

A study by Belhocine et al. (2011) introduced a new family of room temperature ionic liquids derived from azepane, a seven-member alicyclic secondary amine. These ionic liquids were synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by quaternisation reactions. The resulting azepanium salts exhibited wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Electrophilic Reagents for Trifluoromethylthiolation

Research by Shao et al. (2015) focused on the development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents enable the easy installation of the trifluoromethylthio group into drug molecules at a late stage of drug development, highlighting the importance of incorporating fluorine atoms for enhancing drug molecule's properties (Shao et al., 2015).

Radical Chemistry with Iodine(III) Reagents

Wang and Studer (2017) discussed the radical reactivity of hypervalent iodine(III) compounds, which are valuable for constructing various bonds in organic chemistry. Their work underlines the utility of these reagents in enabling reactions that form C–CF3, X–CF3, and other fluorinated motifs, which are highly relevant for developing new materials and pharmaceuticals (Wang & Studer, 2017).

Synthesis of Fluorinated Heterocycles

Ding et al. (2002) provided a methodology for synthesizing 9-trifluoromethylated triazolo[1,5-a]azepine derivatives, demonstrating the potential of fluorinated compounds in creating complex heterocyclic structures. This synthesis pathway showcases the application of fluorine chemistry in generating novel compounds with potential pharmacological activities (Ding et al., 2002).

Photochemical Isomerization of Fluorinated Compounds

Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepines to produce hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. This work demonstrates the utility of photochemistry in manipulating fluorinated cyclic compounds, which could have implications for developing novel materials and pharmaceuticals (Barlow et al., 1982).

Propriétés

IUPAC Name |

3,3-difluoro-7-(iodomethyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2INO/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEPHLKSQRXGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C(C1)(F)F)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-7-(iodomethyl)azepan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)

![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)

![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)

![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)

![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)